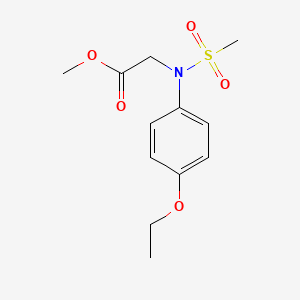

Methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-(4-ethoxy-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-4-18-11-7-5-10(6-8-11)13(19(3,15)16)9-12(14)17-2/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTIUYVXYPZLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197414 | |

| Record name | N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333357-40-7 | |

| Record name | N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333357-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-ethoxyaniline, methylsulfonyl chloride, and glycine methyl ester.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-ethoxyaniline is first reacted with methylsulfonyl chloride to form the intermediate N-(4-ethoxyphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine methyl ester in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production methods for Methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate can undergo various types of chemical reactions, including:

Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 4-hydroxyphenyl derivatives, while reduction could yield methylthio derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of Methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Phenyl Ring

Methyl N-(4-ethylphenyl)-N-(methylsulfonyl)glycinate (CAS 461448-58-8)

- Structural Difference : The 4-ethylphenyl group replaces the 4-ethoxyphenyl substituent.

- Impact : The ethyl group lacks the oxygen atom, reducing electron-donating effects compared to ethoxy. This may decrease polarity and alter binding interactions in biological systems .

Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS 432007-40-4)

- Structural Difference : 3,4-Dichloro substituents replace the ethoxy group.

- Impact : Chlorine atoms are electron-withdrawing, creating an electron-deficient aromatic ring. This enhances electrophilicity and may improve binding to hydrophobic pockets in target proteins .

N-(4-Chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

- Structural Difference : Contains a 4-chlorophenyl and 4-methoxyphenyl dual substitution, with an amide bond instead of an ester.

- Impact : The amide group increases metabolic stability compared to the ester, while the chloro and methoxy groups provide a balance of electron-withdrawing and electron-donating effects .

Functional Group Modifications

N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycine

- Structural Difference : Free carboxylic acid replaces the methyl ester.

HSP1604 (Methyl-N-(4-(((4-butoxy-N-(4-((N-(4-methylbenzyl),methylsulfonamido)methyl)phenyl)phenyl)sulfonamido)methyl)phenyl)-N-(methylsulfonyl)glycinate)

Sulfonamide Variations

Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 331725-42-9)

- Structural Difference : 4-Methylphenylsulfonyl replaces methylsulfonyl.

- Impact : Increased steric bulk from the methylphenyl group may hinder binding to compact active sites, while the methoxy and chloro substituents modulate electronic properties .

Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

- Structural Difference : 3,4-Dimethoxy groups and 4-methylphenylsulfonyl.

Physicochemical Data

| Compound | Molecular Weight | LogP (Predicted) | Key Substituents |

|---|---|---|---|

| Target Compound | ~271.3* | ~1.5 | 4-Ethoxyphenyl, methylsulfonyl |

| Methyl N-(4-ethylphenyl)-... (CAS 461448-58-8) | 271.3 | ~2.0 | 4-Ethylphenyl |

| Methyl N-(3,4-dichlorophenyl)-... (CAS 432007-40-4) | 312.17 | ~2.8 | 3,4-Dichlorophenyl |

| N-(4-ethoxyphenyl)-... (glycine) | 257.3* | ~0.8 | Free carboxylic acid |

*Estimated based on structural analogues.

Biological Activity

Methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate, a compound of interest in medicinal chemistry, exhibits a range of biological activities due to its unique chemical structure. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate is characterized by the following structural features:

- Ethoxyphenyl Group : Contributes to hydrophobic interactions.

- Methylsulfonyl Group : Enhances solubility and bioavailability.

- Glycinate Moiety : Provides a site for potential biological interactions.

The compound's molecular formula is CHNOS, with a molecular weight of approximately 285.31 g/mol.

The biological activity of methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate primarily involves its interaction with specific enzymes and receptors. Studies suggest that it may act as an inhibitor for certain targets, leading to the modulation of various biochemical pathways. The sulfonamide group is known for its ability to interfere with enzyme activity by mimicking substrate structures or binding to active sites, thereby inhibiting enzymatic reactions.

Therapeutic Potential

Research indicates that methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate exhibits several pharmacological properties:

- Antimicrobial Activity : Demonstrates efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Potential use in treating inflammatory diseases through the inhibition of cyclooxygenase (COX) enzymes.

- Analgesic Effects : May provide pain relief through central nervous system pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Soledade et al. (2006) | Explored the anti-malarial properties of sulfonamide derivatives, highlighting the potential of related compounds in treating malaria. |

| Xiao & Timberlake (2000) | Investigated the anti-hypertensive effects of sulfonamide compounds, suggesting similar mechanisms may apply to methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate. |

| Berredjem et al. (2000) | Reported on the herbicidal activity of sulfonamide derivatives, indicating broad-spectrum biological activity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinate, and how can reaction purity be optimized?

- Methodology : A two-step synthesis is typical:

Sulfonylation : React glycine derivatives with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.

Esterification : Treat the intermediate with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) to yield the methyl ester .

- Purity Optimization : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm by <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Spectroscopy :

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for characteristic peaks: methylsulfonyl (~3.0 ppm for S-CH₃), ethoxyphenyl aromatic protons (~6.8–7.5 ppm), and glycinate methyl ester (~3.7 ppm) .

- FT-IR : Confirm sulfonamide (1320–1160 cm⁻¹, S=O asymmetric/symmetric stretching) and ester (1740–1720 cm⁻¹, C=O) functional groups .

Q. What preliminary biological assays are appropriate for evaluating this compound’s activity?

- In Vitro Screening :

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM .

- Enzyme Inhibition : Test against sulfotransferases or kinases using fluorogenic substrates (e.g., ATPase/GST-tagged assays) .

Advanced Research Questions

Q. How can the mechanism of action (MoA) of this compound be elucidated in cancer models?

- Target Identification :

- Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to capture binding proteins from cell lysates. Identify targets via LC-MS/MS .

- Transcriptomics : RNA-seq or qPCR to assess downstream gene regulation (e.g., ERRα target genes like ESRRA or PGC-1α) .

Q. How should researchers address contradictions in reported biological activities across studies?

- Data Reconciliation Strategies :

Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration, hypoxia), compound stability (HPLC monitoring), and control compounds .

Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the methyl ester in buffer) that may alter activity .

Computational Modeling : Molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational flexibility in the ethoxyphenyl group .

Q. What approaches are effective for structure-activity relationship (SAR) studies on this compound?

- Substituent Variation :

- Ethoxy Group : Replace with methoxy, propoxy, or halogens (Cl/F) to evaluate hydrophobic/hydrophilic balance .

- Sulfonyl Group : Substitute methylsulfonyl with phenylsulfonyl or trifluoromethanesulfonyl to assess steric/electronic effects .

- In Silico Tools :

- CoMFA/CoMSIA : 3D-QSAR models to predict activity trends based on substituent electrostatic/steric fields .

- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and BBB permeability .

Methodological Considerations

- Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation) and refine using SHELXL .

- Controlled Degradation Studies : Monitor stability under physiological conditions (PBS, 37°C) over 48 hours. Identify degradation products via LC-MS and correlate with activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.